molecular formula C19H24N2O B316269 N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline

N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline

Cat. No.: B316269
M. Wt: 296.4 g/mol
InChI Key: ZGSRIWGMVVTLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline is an organic compound that features a benzyl group substituted with an ethoxy group and a pyrrolidinophenyl group

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C19H24N2O/c1-2-22-19-11-5-16(6-12-19)15-20-17-7-9-18(10-8-17)21-13-3-4-14-21/h5-12,20H,2-4,13-15H2,1H3

InChI Key

ZGSRIWGMVVTLKB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCCC3

solubility

3.1 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: This compound is structurally similar but has a methoxy group instead of an ethoxy group. .

    4-Chlorobenzylamine: This compound has a chlorine atom instead of an ethoxy group.

    4-Methylbenzylamine: This compound has a methyl group instead of an ethoxy group.

Uniqueness

N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

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